[(Cyclohexylammonium)methyl]trifluoroborate internal salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(Cyclohexylammonium)methyl]trifluoroborate internal salt is a chemical compound with the molecular formula C₇H₁₅BF₃N. It is known for its unique structure and properties, which make it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a reaction between cyclohexylamine and methyl trifluoroborate. The reaction typically involves the use of a strong base, such as sodium hydride, to deprotonate the cyclohexylamine, followed by the addition of methyl trifluoroborate.
Industrial Production Methods: In an industrial setting, the synthesis of [(Cyclohexylammonium)methyl]trifluoroborate internal salt may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: [(Cyclohexylammonium)methyl]trifluoroborate internal salt can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride may be employed.
Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and solvents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
[(Cyclohexylammonium)methyl]trifluoroborate internal salt has several scientific research applications, including:
Chemistry: It can be used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound may be employed in biochemical studies to investigate enzyme mechanisms and interactions.
Industry: The compound can be used in the production of materials and chemicals with specific properties.
Mechanism of Action
The mechanism by which [(Cyclohexylammonium)methyl]trifluoroborate internal salt exerts its effects involves its interaction with molecular targets and pathways. The compound may act as a ligand, binding to specific receptors or enzymes, and modulating their activity. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
[(Cyclohexylammonium)methyl]trifluoroborate internal salt can be compared with other similar compounds, such as:
Cyclohexylammonium chloride: Similar in structure but with different reactivity and applications.
Methyl trifluoroborate: A related compound with distinct properties and uses.
The uniqueness of this compound lies in its specific combination of cyclohexylammonium and methyl trifluoroborate groups, which confer unique chemical and physical properties.
Properties
IUPAC Name |
(cyclohexylazaniumyl)methyl-trifluoroboranuide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14BF3N/c9-8(10,11)6-12-7-4-2-1-3-5-7/h7,12H,1-6H2/q-1/p+1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSTUKGQEJAXOMF-UHFFFAOYSA-O |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C[NH2+]C1CCCCC1)(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15BF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.